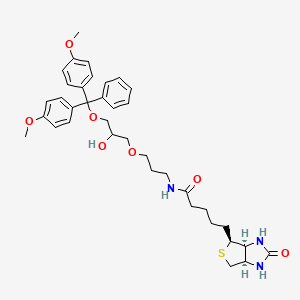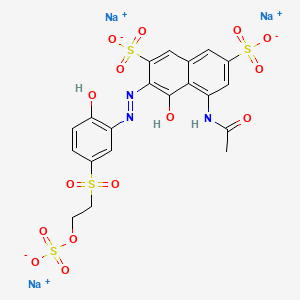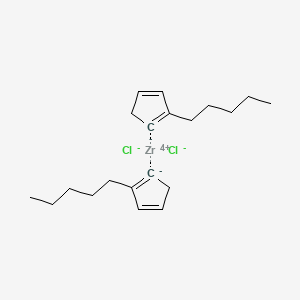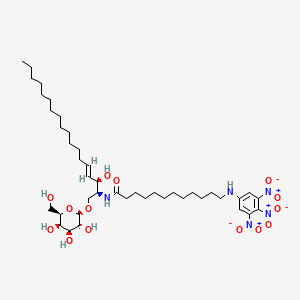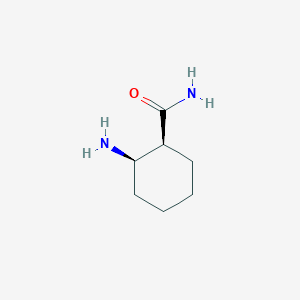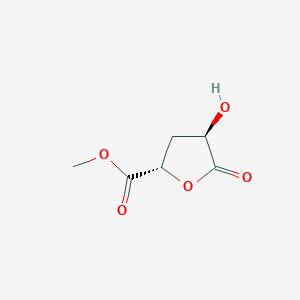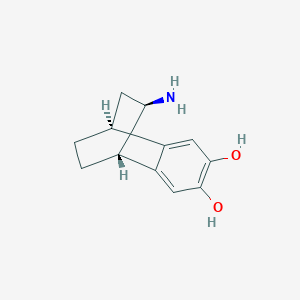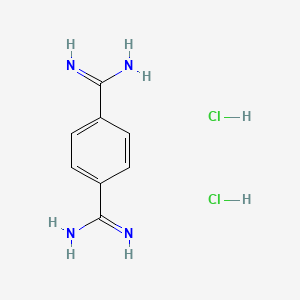
Terephthalimidamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Terephthalimidamide dihydrochloride has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological processes and the development of new drugs.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the production of high-performance materials, such as polymers and resins.
Safety and Hazards
Terephthalimidamide dihydrochloride is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
作用機序
- Unfortunately, detailed information about its specific molecular targets is limited in the available literature .
Target of Action
Mode of Action
準備方法
Synthetic Routes and Reaction Conditions
The preparation of terephthalimidamide dihydrochloride typically involves the reaction of terephthalic acid with ammonia or an amine under specific conditions. One common method includes the use of t-BuOK (potassium tert-butoxide) in a methanol solution of benzene-1,4-dicarboximidamide hydrochloride . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and requires careful handling due to its hygroscopic nature .
化学反応の分析
Types of Reactions
Terephthalimidamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce terephthalic acid, while reduction reactions may yield terephthalamidine .
類似化合物との比較
Similar Compounds
Similar compounds to terephthalimidamide dihydrochloride include:
Terephthalamidine: A related compound with similar chemical properties and applications.
1,4-Benzenedicarboximidamide: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Its ability to form complexes with nucleic acids, proteins, and lipids makes it valuable in various scientific research applications, particularly in the study of biological processes and the development of new therapeutic agents .
特性
IUPAC Name |
benzene-1,4-dicarboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H3,9,10)(H3,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIJMILWUMIXPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(=N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


